1'-Hydroxy-gamma-carotene

Descripción

Context within Carotenoid Biochemistry and Xanthophyll Classification

Carotenoids are a large and diverse class of pigments produced by plants, algae, and several bacteria and fungi. wikipedia.org They are responsible for many of the yellow, orange, and red colors seen in nature. wikipedia.org Structurally, they are tetraterpenoids, meaning they are synthesized from eight isoprene (B109036) units and consist of 40 carbon atoms. wikipedia.org

The carotenoid family is broadly divided into two main classes:

Carotenes: These are purely hydrocarbons, containing only carbon and hydrogen atoms. wikipedia.org Examples include β-carotene and lycopene (B16060). tandfonline.com

Xanthophylls: These are oxygenated derivatives of carotenes. wikipedia.orgtandfonline.com They contain one or more oxygen atoms, typically in the form of hydroxyl (-OH), keto (C=O), or epoxy groups. wikipedia.orgmdpi.com This oxygen content makes xanthophylls more polar than carotenes. wikipedia.orgtestbook.com

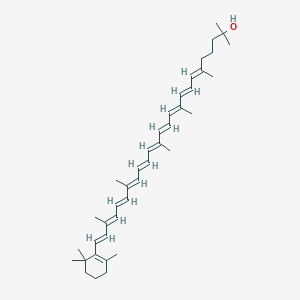

1'-Hydroxy-gamma-carotene, as its name suggests, is a xanthophyll. ebi.ac.uksmolecule.com It is specifically a carotenol, a sub-class of xanthophylls characterized by the presence of a hydroxyl group. ebi.ac.uknih.gov The "1'-hydroxy" designation indicates the position of this hydroxyl group on the gamma-carotene (B162403) backbone. ebi.ac.uk The parent hydride for this compound is gamma-carotene (γ-carotene). ebi.ac.uk

Table 1: Classification of this compound

| Category | Classification |

| Broad Class | Carotenoid |

| Sub-class | Xanthophyll |

| Functional Group | Carotenol (contains hydroxyl group) |

| Parent Hydride | γ-carotene |

Significance as a Specific Oxygenated Carotenoid in Microbial and Algal Systems

While many carotenoids are widespread in nature, this compound has been specifically identified in certain microbial and algal systems. nih.gov Its presence is not as ubiquitous as some other xanthophylls like lutein (B1675518) or zeaxanthin, making its study particularly relevant for understanding the specific metabolic pathways and physiological functions of the organisms that produce it.

Research has shown the presence of this compound in bacteria such as Myxococcus fulvus, Rhodococcus rhodochrous, and Stigmatella aurantiaca. nih.gov It has also been synthesized in genetically modified Escherichia coli, which has been instrumental in studying its biosynthetic pathway. ebi.ac.uknih.gov

The significance of oxygenated carotenoids like this compound in these systems is multifaceted. In photosynthetic organisms, xanthophylls play crucial roles in:

Light-harvesting: They act as accessory pigments, absorbing light energy and transferring it to chlorophylls (B1240455) for photosynthesis. nih.gov

Photoprotection: They help dissipate excess light energy, protecting the photosynthetic apparatus from photodamage. wikipedia.orgnih.gov The xanthophyll cycle, a process of interconversion between different xanthophylls, is a key mechanism for this photoprotection. testbook.combyjus.comcollegedunia.com

In non-photosynthetic bacteria, carotenoids, including xanthophylls, are important for their antioxidant properties, protecting the cells from oxidative stress. tandfonline.commdpi.com Some bacterial carotenoids are considered virulence factors, helping the microbe to withstand the host's immune response. wikipedia.org

The specific hydroxylation at the 1'-position of the gamma-carotene structure in this compound suggests a unique enzymatic machinery for its synthesis. The study of such specific modifications provides valuable insights into the evolution and diversity of carotenoid biosynthesis in different domains of life. ebi.ac.uk Furthermore, the production of this and other atypical hydroxy carotenoids in engineered bacteria opens avenues for their potential biotechnological applications. nih.gov

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C40H58O | nih.gov |

| Molar Mass | 554.9 g/mol | nih.gov |

| IUPAC Name | (6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-6,8,10,12,14,16,18,20,22,24-decaen-2-ol | nih.gov |

| ChEBI ID | CHEBI:80133 | nih.gov |

The detailed investigation of this compound continues to contribute to our understanding of the intricate world of chemical biology, shedding light on the specialized roles of carotenoids in the microbial and algal kingdoms.

Structure

3D Structure

Propiedades

Fórmula molecular |

C40H58O |

|---|---|

Peso molecular |

554.9 g/mol |

Nombre IUPAC |

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-6,8,10,12,14,16,18,20,22,24-decaen-2-ol |

InChI |

InChI=1S/C40H58O/c1-32(20-13-22-34(3)23-14-24-35(4)26-16-31-40(9,10)41)18-11-12-19-33(2)21-15-25-36(5)28-29-38-37(6)27-17-30-39(38,7)8/h11-15,18-25,28-29,41H,16-17,26-27,30-31H2,1-10H3/b12-11+,20-13+,21-15+,23-14+,29-28+,32-18+,33-19+,34-22+,35-24+,36-25+ |

Clave InChI |

DROCAXVXABCPBS-BXJPXMKJSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)O)C)C |

SMILES isomérico |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)O)/C)/C |

SMILES canónico |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)O)C)C |

Origen del producto |

United States |

Biological Occurrence and Ecological Distribution of 1 Hydroxy Gamma Carotene

Discovery and Identification in Prokaryotic Organisms

1'-Hydroxy-gamma-carotene is primarily recognized as a bacterial metabolite. nih.govnih.gov Its structure is characterized as a 1',2'-dihydro-β,ψ-carotene bearing a hydroxyl group at the 1' position. nih.govebi.ac.uk This compound is often an intermediate in the biosynthetic pathways of more complex carotenoids, such as myxol (B1255019). ebi.ac.uk

The presence of this compound has been documented in several bacterial genera. It has been reported in Myxococcus fulvus and Stigmatella aurantiaca. nih.gov

The genus Rhodococcus is a notable producer of this carotenoid. For instance, Rhodococcus rhodochrous has been identified as containing this compound. nih.gov In some Rhodococcus species, this compound can be further modified into its glucoside or glucoside ester forms. lipidbank.jp

In the green filamentous anoxygenic phototrophic bacterium Chloroflexus aurantiacus, the related compound OH-γ-carotene glucoside ester is produced. nih.gov The biosynthesis in Chloroflexus involves the modification of cyclized carotenoids, a process that shows similarities to pathways in other nonphotosynthetic bacteria. nih.gov

While the marine bacterium Brevundimonas sp. strain SD212 is known for producing a variety of carotenoids, and its biosynthetic gene cluster has been studied, the direct production of this compound is not its most prominent feature. nih.govpreprints.orgresearchgate.net This genus is more recognized for synthesizing other complex xanthophylls. nih.govresearchgate.net

Table 1: Documented Occurrence of this compound in Bacterial Genera

| Bacterial Genus | Species | Compound Form | Reference(s) |

|---|---|---|---|

| Myxococcus | fulvus | This compound | nih.gov |

| Rhodococcus | rhodochrous | This compound | nih.gov |

| Stigmatella | aurantiaca | This compound | nih.gov |

| Chloroflexus | aurantiacus | OH-γ-carotene glucoside ester | nih.gov |

| Chlorobium | tepidum | 1',2'-dihydro-gamma-carotene (B1257992) and hydroxyl gamma-carotene (B162403) | nih.gov |

This compound and its derivatives are found in various marine and extremophilic bacteria, where they are thought to contribute to survival in harsh conditions. Some marine bacteria utilize this compound as a precursor for the synthesis of myxol. ebi.ac.uk

The thermophilic green sulfur bacterium Chlorobium tepidum produces 1',2'-dihydro-gamma-carotene and hydroxyl gamma-carotene, alongside their glucoside fatty acid esters. nih.gov The ability to produce such modified carotenoids is not exclusive to green sulfur bacteria and has been observed in other, unrelated bacteria, suggesting that this trait may have been transferred horizontally. nih.gov

The production of monocyclic carotenoids is a known feature of some marine bacteria. nih.gov These compounds, including derivatives of gamma-carotene, are believed to play a role in membrane stability and protection against oxidative stress, which is particularly crucial in extreme environments like hot springs or high-salinity waters. nih.govresearchgate.net For example, carotenoids are associated with membrane stabilization in thermophilic bacteria such as Rhodothermus marinus, which inhabits submarine hot springs. researchgate.net

Distribution within Bacterial Genera (e.g., Rhodococcus, Chloroflexus, Brevundimonas)

Ecological Implications of this compound Production in Natural Environments

The production of this compound and other monocyclic carotenoids by bacteria is ecologically significant, particularly in environments characterized by high stress, such as intense sunlight, extreme temperatures, or high salinity. nih.govresearchgate.net

Carotenoids, in general, are crucial for protecting microorganisms from photo-oxidative damage by quenching reactive oxygen species. nih.gov In extremophilic bacteria, carotenoids are integral to maintaining cell membrane fluidity and stability under harsh conditions. nih.govresearchgate.net The presence of this compound in thermophilic bacteria like Chlorobium tepidum and other extremophiles suggests a role in thermal adaptation. nih.govresearchgate.net

In marine environments, the production of unique carotenoids can provide a competitive advantage. Monocyclic carotenoids like myxol and saproxanthin, which are synthesized from precursors such as this compound, have demonstrated strong antioxidant activities. nih.govnih.gov These properties are vital for protecting marine bacteria from oxidative stress in their natural habitats. The tentative identification of gamma-carotene, the precursor to this compound, in ancient marine sediments has even been used as a biomarker to reconstruct past oceanic conditions, indicating anoxic and sulfidic water columns where green and purple sulfur bacteria thrived. wikipedia.org This underscores the deep-rooted ecological role of this class of carotenoids.

Biosynthesis Pathways and Genetic Regulation of 1 Hydroxy Gamma Carotene

General Carotenoid Precursor Synthesis (Isoprenoid Pathway to Lycopene)

The journey to any carotenoid begins with the universal C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.org These building blocks are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, typically active in the cytosol of eukaryotes, archaea, and some bacteria, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and algae, as well as in most bacteria. frontiersin.orgjmb.or.krfrontiersin.org The MEP pathway is the primary source of precursors for carotenoid biosynthesis in plants. frontiersin.org

The synthesis of the first C40 carotenoid, phytoene (B131915), is the committed step in carotenogenesis. frontiersin.orgnih.gov This process is initiated by geranylgeranyl diphosphate synthase (GGPS), encoded by the CrtE gene in bacteria, which catalyzes the condensation of IPP and DMAPP to form the C20 molecule geranylgeranyl diphosphate (GGPP). mdpi.com Subsequently, the enzyme phytoene synthase (PSY), encoded by CrtB in bacteria, dimerizes two molecules of GGPP in a head-to-head condensation reaction to produce the colorless 15-cis-phytoene. nih.govwikipedia.orgplos.org

The conversion of phytoene to the red-colored, fully unsaturated lycopene (B16060) involves a series of desaturation reactions. Here, the pathway diverges significantly between organisms. In bacteria and fungi, a single enzyme, phytoene desaturase (encoded by the CrtI gene), introduces four double bonds to convert phytoene directly into all-trans-lycopene. nih.govplos.orgmdpi.com In contrast, plants and cyanobacteria utilize a more complex, multi-enzyme process. Plant-type phytoene desaturase (PDS) first introduces two double bonds into 15-cis-phytoene. nih.govwikipedia.org Following this, ζ-carotene desaturase (ZDS) adds two more double bonds. This process also requires the action of two specific isomerases, ζ-carotene isomerase (Z-ISO) and carotenoid isomerase (CRTISO), to achieve the final all-trans configuration of lycopene. asm.orgasm.orgfrontiersin.org

| Enzyme | Gene (Bacteria) | Gene (Plants) | Function | Reference |

|---|---|---|---|---|

| Geranylgeranyl Diphosphate Synthase | CrtE | GGPS | Synthesizes C20 GGPP from C5 precursors. | |

| Phytoene Synthase | CrtB | PSY | Condenses two GGPP molecules to form phytoene. | |

| Phytoene Desaturase | CrtI | PDS, ZDS, Z-ISO, CRTISO | Introduces four double bonds to convert phytoene to lycopene. |

Enzymatic Steps in the Formation of 1'-Hydroxy-gamma-carotene

Starting from the branch-point intermediate lycopene, a specific sequence of cyclization and hydroxylation reactions leads to the formation of this compound.

Role of Lycopene Cyclases in Gamma-Carotene (B162403) Formation

Lycopene, a linear molecule, is the direct precursor for all cyclic carotenoids. The formation of gamma-carotene (γ-carotene) involves the cyclization of one of its two ψ (psi) end groups into a β-ionone ring, resulting in a monocyclic carotenoid. ebi.ac.uk This reaction is catalyzed by a class of enzymes known as lycopene cyclases. nih.gov

In bacteria, this cyclization is typically performed by a lycopene β-cyclase encoded by the CrtY gene. frontiersin.orgebi.ac.uk This enzyme catalyzes the formation of a β-ring at one end of the lycopene molecule. When it acts only once, the product is γ-carotene. In plants and cyanobacteria, different types of lycopene cyclases exist, including lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE), which are responsible for producing the diversity of bicyclic carotenoids like β-carotene and α-carotene. frontiersin.orgoup.com For the synthesis of γ-carotene, a lycopene cyclase acts on lycopene to form a single β-ring, leaving the other end uncyclized. ebi.ac.ukoup.com

Specific Hydroxylases (e.g., CruF 1',2'-Hydroxylase) Mediating 1'-Hydroxylation

The defining feature of this compound is the hydroxyl group at the C-1' position of its acyclic ψ-end. This specific hydroxylation is not performed by the more common carotenoid hydroxylases (like CrtZ) that typically act on the C-3 position of β-rings. mdpi.comoup.com

Research has identified a specific enzyme, CruF, as the carotenoid 1',2'-hydratase responsible for this reaction. mdpi.comnih.gov Initially identified in cyanobacteria like Synechococcus sp. PCC 7002 during studies of myxoxanthophyll biosynthesis, CruF adds a hydroxyl group to the C-1' position and a hydrogen to the C-2' position of the ψ-end's terminal double bond. nih.govasm.org Functional characterization in engineered Escherichia coli confirmed its role. When cruF was expressed in a strain producing γ-carotene (by co-expression of CrtY), the primary product was this compound. mdpi.com This demonstrates that CruF acts specifically on the acyclic end of a monocyclic carotenoid intermediate. Notably, CruF shows no sequence homology to the CrtC-type hydratases found in purple bacteria, representing a distinct class of carotenoid hydratases. mdpi.com

Associated Dehydrogenases and Their Catalytic Specificity (e.g., CrtD)

In many organisms that produce this compound, it serves as an intermediate for further modified carotenoids. One common subsequent reaction is desaturation at the C-3',4' position of the acyclic end, converting the compound into 1'-hydroxytorulene. This reaction is catalyzed by a carotenoid 3',4'-desaturase, often encoded by the CrtD gene. mdpi.comasm.org

Studies on CrtD enzymes from various bacteria have revealed differences in substrate specificity. While some CrtD enzymes from purple bacteria like Rhodobacter sphaeroides show a preference for acyclic carotenoids and low activity with γ-carotene, others are highly adapted to monocyclic substrates. asm.orgqmul.ac.uk For instance, the CrtD homolog from the myxol-producing marine bacterium strain P99-3 exhibits high activity in converting this compound to 1'-hydroxytorulene. nih.gov This suggests that the CrtD enzyme in these pathways has evolved a catalytic specificity tailored for the monocyclic structure of its substrate, facilitating the efficient production of downstream compounds like myxol (B1255019). nih.gov

Gene Clusters and Genetic Determinants for this compound Biosynthesis

In many bacteria, the genes encoding the enzymes for a specific metabolic pathway are organized into a functional unit known as a biosynthetic gene cluster (BGC). This arrangement allows for coordinated regulation and expression of all necessary enzymes. The biosynthesis of this compound and its derivatives is a prime example of this genetic organization.

A comprehensive study of the marine flavobacterium Nonlabens spongiae identified a gene cluster responsible for the synthesis of myxol, a pathway in which this compound is a key intermediate. mdpi.com This BGC contains the essential genes for the conversion of lycopene to myxol, including:

Functional analysis through heterologous expression in E. coli confirmed the role of each gene. The simultaneous introduction of crtY and cruF into a lycopene-accumulating strain resulted in the primary production of this compound, while the further addition of crtD led to the synthesis of 1'-hydroxytorulene. mdpi.com This demonstrates that the presence and coordinated action of CrtY and CruF are the core genetic determinants for producing this compound.

| Gene | Enzyme | Function in Pathway | Reference |

|---|---|---|---|

| CrtB | Phytoene Synthase | Forms phytoene from GGPP. | |

| CrtI | Phytoene Desaturase | Converts phytoene to lycopene. | |

| CrtY | Lycopene Cyclase | Converts lycopene to γ-carotene. | |

| CruF | Carotenoid 1',2'-Hydratase | Converts γ-carotene to this compound. | |

| CrtD | Carotenoid 3',4'-Desaturase | Converts this compound to 1'-hydroxytorulene. | |

| CrtA-OH | Carotenoid 2-Hydroxylase | Hydroxylates the ψ-end group. | |

| CrtZ | β-Carotene Hydroxylase | Hydroxylates the β-ring. |

Comparative Analysis of Biosynthetic Routes Across Diverse Producing Organisms

The biosynthesis of this compound highlights the evolutionary diversity of carotenoid pathways. While the compound itself is not widespread, comparing the routes in organisms that produce it reveals different strategies for arriving at the same intermediate.

Bacteria vs. Plants/Algae: The most significant divergence lies in the early stages of the pathway. Bacteria and fungi typically use the single-enzyme CrtI desaturase to produce all-trans-lycopene from phytoene. plos.org In contrast, plants and algae employ a more complex system of four separate enzymes (PDS, ZDS, Z-ISO, CRTISO). asm.orgasm.org Similarly, the lycopene cyclases that form the initial γ-carotene intermediate can differ. Bacteria often use a CrtY-type cyclase, whereas plants utilize distinct LCYB and LCYE enzymes to create β- and ε-rings. frontiersin.orgnih.gov The synthesis of this compound appears to be primarily a bacterial specialization, linked to the production of complex xanthophylls like myxol. mdpi.com

Myxol-Producing Bacteria: In organisms like the flavobacterium Nonlabens spongiae and the cyanobacterium Synechococcus sp., the synthesis of this compound is an integral, genetically programmed step in the pathway to myxol. mdpi.comasm.org The presence of a dedicated cruF gene within a biosynthetic cluster ensures the efficient and specific 1'-hydroxylation of the γ-carotene precursor. The co-localization of cruF with crtY and crtD in a BGC underscores a streamlined evolutionary path for producing these specific monocyclic xanthophylls. mdpi.com

Engineered Systems: The modular nature of bacterial carotenoid genes has allowed for the reconstruction of these pathways in heterologous hosts like E. coli. By combining genes from different organisms, researchers can create artificial pathways. The synthesis of this compound has been achieved by transforming E. coli with plasmids carrying the necessary genes, such as crtY from one bacterial source and cruF from another. mdpi.com These synthetic biology approaches not only confirm the function of individual genes but also demonstrate the potential for producing rare carotenoids through metabolic engineering. nih.govpnas.org

Regulatory Mechanisms Governing Biosynthesis Gene Expression

The biosynthesis of this compound, like other carotenoids, is a tightly controlled process governed by a complex network of regulatory mechanisms at the genetic level. The expression of the genes encoding the biosynthetic enzymes is modulated by a variety of internal and external signals, ensuring that carotenoid production is aligned with the developmental stage and environmental conditions of the organism. The primary enzyme responsible for the synthesis of this compound is a carotenoid 1,2-hydratase, with its corresponding gene often designated as cruF in certain bacteria and cyanobacteria. nih.govmdpi.com While direct regulatory studies on the cruF gene are limited, a comprehensive understanding can be constructed by examining the well-documented regulatory frameworks of other carotenoid hydroxylase genes, such as β-carotene hydroxylase (BCH or CHY), which perform similar chemical transformations within the broader carotenoid pathway. oup.commdpi.com These mechanisms primarily involve transcriptional control by specific proteins, the influence of light and hormones, and responses to developmental and environmental cues.

The regulation of gene expression is orchestrated through the interaction of trans-acting factors (like transcription factors) with cis-acting regulatory elements located in the promoter regions of the target genes. nih.govnih.govnih.govbmbreports.org Analysis of the promoter regions of various carotenoid biosynthesis genes has revealed a host of these elements, which function as binding sites for transcription factors, thereby initiating or repressing gene transcription in response to specific signals. nih.govsciopen.commdpi.com

Key light-responsive elements found in the promoters of carotenoid genes include the G-box, I-box, GT1-motif, and AE-box. mdpi.comfrontiersin.orgfrontiersin.org These elements are crucial for mediating the plant's response to light quality and quantity. nih.govresearchgate.net Similarly, hormone-responsive elements are central to integrating developmental signals. The Abscisic Acid-Responsive Element (ABRE) is a well-characterized motif that binds transcription factors involved in ABA signaling, often linked to stress responses and fruit ripening. sciopen.commdpi.comwiley.comnih.gov Other elements respond to hormones like ethylene (B1197577) (ERE), salicylic (B10762653) acid (TCA-element), and gibberellin (GARE-motif), highlighting the intricate hormonal control over carotenoid production. frontiersin.orgmdpi.com A study on the filamentous cyanobacterium Chlorogloeopsis fritschii noted that the expression of gene homologs for cruF was significantly upregulated under UV-B radiation, indicating that light stress is a key signal for its regulation. nih.govfrontiersin.org

Table 1: Key Cis-Acting Regulatory Elements in Carotenoid Gene Promoters

The expression of carotenoid hydroxylase genes is under the sophisticated control of a diverse array of transcription factors, which act as molecular switches. These proteins bind to the cis-acting elements in the promoter regions of their target genes to either activate or repress transcription. Several major families of transcription factors have been implicated in regulating the carotenoid biosynthetic pathway. researchgate.netfrontiersin.org

MYB (v-myb avian myeloblastosis viral oncogene homolog) Factors : This large family, particularly the R2R3-MYB subfamily, plays a significant role. For instance, in citrus, the transcription factor CrMYB68 negatively regulates the β-carotene hydroxylase 2 gene (CrBCH2), inhibiting the conversion of β-carotene. In contrast, the Reduced Carotenoid Pigmentation 1 (RCP1) factor in Mimulus lewisii flowers positively regulates carotenoid biosynthesis genes. frontiersin.org

bZIP (basic leucine (B10760876) zipper) Factors : These transcription factors are known to regulate responses to light and hormones. wiley.commdpi.com In Arabidopsis, the bZIP factor Long Hypocotyl 5 (HY5) acts as a positive regulator of carotenoid biosynthesis in response to light, counteracting the repressive effects of PIF1. frontiersin.orgnih.gov In citrus, the CsbZIP44 factor is induced by ABA and positively regulates carotenoid biosynthesis. wiley.com

MADS-box Factors : These factors are well-known master regulators of development. The tomato RIPENING INHIBITOR (RIN), a MADS-box protein, is a master regulator of fruit ripening and indirectly influences carotenoid accumulation by controlling the expression of key biosynthetic genes. nih.gov In citrus, CsMADS6 has been shown to directly bind to the promoters of several carotenogenic genes to modulate carotenoid metabolism. nih.gov

PIF (Phytochrome-Interacting Factor) Factors : These are key negative regulators in light signaling pathways. In the dark, PIF1 directly binds to the promoter of the phytoene synthase (PSY) gene, a rate-limiting step in the pathway, to repress carotenoid biosynthesis. mdpi.comfrontiersin.orgfrontiersin.org Upon exposure to light, phytochromes trigger the degradation of PIF1, thereby de-repressing PSY expression and allowing carotenoid synthesis to proceed. researchgate.netnih.gov

Table 2: Research Findings on Transcription Factors Regulating Carotenoid Hydroxylase and Related Genes

Metabolic Transformations and Derivative Formation of 1 Hydroxy Gamma Carotene in Biological Systems

Glycosylation Pathways Leading to 1'-Hydroxy-gamma-carotene Glucoside

The addition of a sugar moiety to this compound is a key step in its metabolic pathway, resulting in the formation of this compound glucoside. This process enhances the water solubility of the otherwise lipophilic carotenoid. In various bacteria, this glycosylation is catalyzed by uridine-diphosphate (B1259127) (UDP) sugar-dependent glycosyltransferases (UGTs). nih.gov These enzymes facilitate the transfer of a glucose molecule from an activated donor, typically UDP-glucose, to the hydroxyl group of the carotenoid. nih.gov

The resulting this compound glucoside can be further modified, for instance, by esterification with mycolic acid to form this compound glucoside mycolic acid ester. lipidbank.jp The structural difference between the aglycone and its glycoside is significant, with the latter having a higher molecular weight and altered polarity. smolecule.comnih.gov

Downstream Conversion into Complex Xanthophylls (e.g., Myxoxanthophyll, Myxol)

This compound serves as an intermediate in the biosynthesis of more complex xanthophylls, such as myxoxanthophyll and myxol (B1255019). wikipedia.org The biosynthetic pathway to myxoxanthophyll involves the conversion of lycopene (B16060) to this compound, which is then further processed. wikipedia.org

In the cyanobacterium Synechococcus sp. strain PCC 7002, the formation of myxol-2' fucoside (a type of myxoxanthophyll) involves the hydroxylation of the 1'-position of the ψ-end of the carotenoid, a reaction catalyzed by a 1'-hydroxylase encoded by the cruF gene. nih.gov This is followed by glycosylation at the 2'-OH position, a reaction mediated by a 2'-O-glycosyltransferase encoded by the cruG gene. nih.gov This 2'-glycosylation is an unusual feature, as many other carotenoid glycosides are modified at the 1'-OH position. wikipedia.orgnih.gov

The conversion of this compound can also involve desaturation reactions. For example, a C-3',4' desaturase can act on this substrate, and in some marine bacteria, a unique CrtD enzyme has been identified that shows high activity for converting this compound into 1'-HO-torulene (3',4'-didehydro-1',2'-dihydro-beta, psi-caroten-1'-ol), indicating its adaptation for myxol biosynthesis. ebi.ac.uk Furthermore, disruption of the crtR gene, which encodes β-carotene hydroxylase in Synechocystis sp. PCC 6803, leads to the accumulation of deoxy-myxoxanthophyll, a myxoxanthophyll precursor lacking a hydroxyl group on the β-ring, highlighting the role of this enzyme in the later stages of myxoxanthophyll synthesis. nih.gov

Biotransformation Processes and Enzymatic Modifiers

The metabolic transformations of this compound are governed by a suite of specific enzymes. Key enzymatic modifiers and their functions are detailed in the table below.

| Enzyme Name | Gene Name | Organism | Function in this compound Metabolism |

| 1'-Hydroxylase | cruF | Synechococcus sp. strain PCC 7002 | Catalyzes the hydroxylation at the 1'-position of the γ-ionone ring. nih.gov |

| 2'-O-Glycosyltransferase | cruG | Synechococcus sp. strain PCC 7002 | Mediates the glycosylation at the 2'-OH position of the hydroxylated carotenoid. nih.gov |

| β-Carotene hydroxylase | crtR | Synechocystis sp. PCC 6803 | Involved in the C-3 hydroxylation of the β-ring in the myxoxanthophyll pathway. nih.govasm.org |

| 1-Hydroxy monocyclic carotenoid 3,4-dehydrogenase | crtD homolog | Marine bacterium strain P99-3 | Catalyzes the 3',4'-desaturation of this compound. ebi.ac.uk |

| Hydroxyneurosporene desaturase | Rhodobacter species | Shows some, albeit less effective, activity towards 1-hydroxy-gamma-carotene for C-3,4 desaturation. ebi.ac.uknih.gov |

The biosynthesis of myxoxanthophyll in cyanobacteria is a well-studied example of these biotransformation processes. The pathway starts from lycopene and proceeds through intermediates including this compound. wikipedia.org The enzymes involved, such as the 1'-hydroxylase (CruF) and 2'-O-glycosyltransferase (CruG), have been identified and characterized, providing a molecular basis for the production of these complex xanthophylls. nih.gov

Intracellular Localization and Compartmentalization of this compound Metabolism

The biosynthesis of carotenoids, including the metabolic pathways involving this compound, is spatially organized within the cell. In cyanobacteria like Synechocystis sp. PCC 6803, carotenoid biosynthesis is not uniformly distributed. plos.orgnih.govdiva-portal.org

Studies have shown that enzymes of the carotenoid synthesis pathway, such as CrtQ and CrtO, are more abundant in the plasma membranes compared to the thylakoid membranes. plos.orgdiva-portal.org This suggests that the plasma membrane is a major site for the synthesis of carotenoid precursors. The higher carotenoid-to-protein ratio in "light" plasma membrane fractions further supports this notion. plos.orgdiva-portal.org

In photosynthetic eukaryotes, carotenoid biosynthesis occurs within plastids. nih.gov The enzymes are localized to different sub-plastidial compartments, such as the envelope and thylakoid membranes, and plastoglobuli. nih.gov While specific localization data for this compound metabolism in eukaryotes is scarce, the general principles of carotenoid biosynthesis suggest that these processes are membrane-associated. nih.gov The formation of enzyme complexes, or "metabolons," has been proposed to enhance the efficiency of the pathway by channeling intermediates between successive enzymes. nih.gov

The final carotenoid products, including complex xanthophylls derived from this compound, are often found integrated into membrane systems, such as the thylakoid membranes in cyanobacteria, where they play roles in structural organization and photoprotection. asm.org For instance, myxoxanthophyll is essential for the normal structure of the cell wall and the organization of thylakoids in Synechocystis sp. strain PCC 6803. asm.org

Mechanistic Biological Functions and Physiological Roles of 1 Hydroxy Gamma Carotene

Role in Oxidative Stress Response and Antioxidant Defense Systems of Microbes

Oxidative stress, caused by an imbalance between the production of ROS and an organism's ability to neutralize them, can lead to significant cellular damage. Carotenoids, including 1'-hydroxy-gamma-carotene, are potent antioxidants that play a vital role in the defense systems of microbes. nih.govnih.govtandfonline.com

The antioxidant activity of carotenoids stems from their ability to quench singlet oxygen and scavenge free radicals. nih.gov The extended system of conjugated double bonds allows them to delocalize the energy of these reactive species, thus neutralizing them and preventing damage to lipids, proteins, and DNA. wikipedia.orgnih.gov Several studies have demonstrated the antioxidant potential of carotenoids extracted from various bacteria, highlighting their capacity to scavenge radicals like DPPH and ABTS. nih.gov

The production of specific carotenoids, such as this compound, in bacteria like Rhodococcus aetherivorans and Gordonia hongkongensis has been linked to their antioxidant capabilities. nih.govnih.gov This suggests that this compound is an integral part of the microbial defense mechanism against oxidative damage from both internal metabolic processes and external environmental stressors.

Table 1: Antioxidant Activity of Carotenoids from Various Bacterial Species

| Bacterial Species | Carotenoids Identified | Antioxidant Activity Observed | Reference |

|---|---|---|---|

| Rhodococcus aetherivorans N1 | β-carotene, zeaxanthin, isorenieratene | DPPH radical-scavenging activity | nih.gov |

| Arthrobacter sp. QL17 | Arthroxanthin (a novel carotenoid) | Strong activity against DPPH and ABTS radicals | nih.gov |

| Gordonia hongkongensis | Six carotenoids including red-orange pigments | DPPH and ABTS radical scavenging capacity | nih.gov |

| Marine Firmicutes bacterium | Orange carotenoid pigment | Scavenging of ABTS, DPPH, and H₂O₂ radicals | nih.gov |

Membrane Integration and Stabilization Properties

The physical properties of carotenoids, dictated by their structure, allow them to integrate into cellular membranes. nih.gov As lipophilic molecules, they are naturally located within the lipid bilayer of the cell membrane. nih.govnih.gov The orientation and effect of a carotenoid within the membrane depend on its specific chemical structure, including the nature of its end groups. nih.gov

The presence of a hydroxyl group in this compound, as in other xanthophylls, increases its polarity compared to carotenes like beta-carotene. This structural feature influences its orientation within the membrane, likely with the hydroxylated end anchored near the polar head groups of the membrane lipids and the non-polar polyene chain extending into the hydrophobic core.

This integration can have a significant impact on membrane properties. Carotenoids can modulate membrane fluidity, providing stability across different temperatures. nih.gov For instance, some bacteria increase their carotenoid content at low temperatures to maintain membrane fluidity and function. nih.gov It has been suggested that polar carotenoids, such as carotenoid glycosides, are involved in stabilizing the membrane during nutrient storage. ebi.ac.uk The structure of this compound suggests it could act as a "molecular rivet," reinforcing the membrane and regulating its permeability and stability. nih.gov

Uncharacterized Biological Activities in Producer Organisms

While the roles of this compound in photoprotection, antioxidant defense, and membrane stabilization are supported by our understanding of carotenoids in general, there may be other, as-yet-uncharacterized biological activities in the organisms that produce it.

This compound is known to be a metabolite in bacteria such as Myxococcus fulvus, Rhodococcus rhodochrous, and Stigmatella aurantiaca. nih.gov It is also an intermediate in the biosynthesis of other carotenoids, such as myxol (B1255019) in certain cyanobacteria. ebi.ac.uk The specific evolutionary advantage conferred by the production of this particular carotenoid, beyond general carotenoid functions, is an area for further investigation.

The unique structure of this compound may impart specific functions tailored to the ecological niche of the producing organism. These could include roles in cell-to-cell signaling, developmental processes (as seen in myxobacteria), or interactions with other organisms in their environment. The full spectrum of its biological activities remains to be elucidated through further research.

Advanced Analytical Methodologies for Detection, Identification, and Quantification of 1 Hydroxy Gamma Carotene

Optimized Extraction Protocols for Complex Biological Matrices

The extraction of 1'-Hydroxy-gamma-carotene from complex biological matrices is a critical first step that significantly influences the accuracy and reliability of subsequent analyses. The choice of solvent and extraction method depends on the polarity of the target carotenoid and the nature of the sample matrix. tandfonline.com

Solvent Selection: Carotenoids exhibit a wide range of polarities. researchgate.net Non-polar carotenes are effectively extracted using solvents like hexane, while more polar xanthophylls, which include hydroxylated carotenoids like this compound, require more polar solvents such as acetone (B3395972) or ethanol (B145695). tandfonline.comresearchgate.net Acetone is frequently used, often in mixtures with water (e.g., 80% acetone), to facilitate extraction from water-containing biological materials. nih.govfood.gov.uk However, for less polar carotenoids, pure acetone or mixtures with a lower water content may be necessary to avoid underestimation. nih.gov For instance, studies on microgreens have shown that pure acetone is more effective for extracting carotenes compared to acetone-water mixtures. nih.gov Halogenated solvents like dichloromethane (B109758) can also be used, but care must be taken to avoid the presence of acids that could degrade the carotenoids. food.gov.uk

Extraction Techniques: Several methods are employed to extract carotenoids, ranging from traditional to more advanced techniques. researchgate.net

Conventional Methods: Maceration, Soxhlet, and shaking are common, but they can be time-consuming and require large volumes of organic solvents. researchgate.net

Advanced Methods: To improve efficiency and reduce solvent consumption, techniques like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE) have been developed. researchgate.netmdpi.com

SFE with Supercritical CO2: This "green" technique is valued for its ability to extract thermolabile compounds with high purity. mdpi.com The efficiency of SFE can be enhanced by optimizing parameters like pressure, temperature, and the use of co-solvents like ethanol to increase the solubility of more polar carotenoids. tandfonline.commdpi.com

Cell Disruption: For microbial sources, cell disruption is a crucial preliminary step to release the intracellular carotenoids. tandfonline.com This can be achieved through physical methods (e.g., grinding, sonication) or chemical methods (e.g., acid hydrolysis). tandfonline.com

Optimization of Extraction Parameters: The efficiency of extraction is influenced by several factors that need to be optimized for each specific matrix. nih.govjmaterenvironsci.com These include:

Solvent-to-sample ratio

Extraction time

Temperature

Number of repeated extraction cycles

For example, a study on microgreens evaluated different solvent polarities, extraction times ranging from 30 seconds to 24 hours, and various solvent-to-sample ratios to establish an optimal protocol. nih.gov

Chromatographic Separation Techniques

High-performance liquid chromatography (HPLC) is the cornerstone for the separation and quantification of carotenoids due to its high resolution and sensitivity. mdpi.comshimadzu.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with C18 and C30 Columns

Reversed-phase HPLC is the most common mode used for carotenoid analysis. mdpi.comshimadzu.com

C18 Columns: These columns, with an octadecylsilane (B103800) stationary phase, are versatile and widely used for separating a broad range of carotenoids. hawach.comnih.gov They are particularly effective for separating hydrophobic carotenoids. researchgate.net However, they may not always provide sufficient resolution for highly similar compounds or geometric isomers. nih.gov

C30 Columns: C30 columns are specifically designed for carotenoid analysis and offer superior selectivity for separating structurally similar compounds, including geometric (cis/trans) isomers. hawach.comresearchgate.netymcamerica.com The longer alkyl chain provides enhanced shape selectivity, which is crucial for resolving complex mixtures of carotenoids. researchgate.net C30 columns are often preferred for their ability to provide better resolution of non-polar carotenoids and their isomers. mdpi.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of solvents like methanol, acetonitrile, methyl tert-butyl ether (MTBE), and water. mdpi.com Gradient elution is commonly employed to effectively separate carotenoids with a wide range of polarities within a single run. scispace.com

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

UHPLC is a significant advancement over conventional HPLC, offering faster analysis times, reduced solvent consumption, and improved peak resolution. researchgate.net This is achieved by using columns with smaller particle sizes (typically sub-2 µm). mdpi.comresearchgate.net UHPLC methods have been successfully developed for the rapid analysis of carotenoids in various food matrices, allowing for the separation and quantification of multiple carotenoids in a significantly shorter time compared to traditional HPLC. researchgate.netresearchgate.net For instance, a UHPLC method using a C18 column was able to separate seven carotenoids in under 8.5 minutes with high resolution. researchgate.net

Thin-Layer Chromatography (TLC) for Screening Applications

Thin-Layer Chromatography (TLC) serves as a simple, cost-effective, and rapid method for the preliminary screening and qualitative identification of carotenoids. researchgate.netmdpi.comspringernature.com It is particularly useful for initial sample profiling before employing more sophisticated techniques like HPLC. mdpi.com

In TLC, carotenoids are separated on a stationary phase, such as silica (B1680970) gel, based on their polarity using a solvent system, often containing petroleum ether, acetone, or hexane. researchgate.net While it lacks the quantitative precision of HPLC, modern advancements in TLC, combined with techniques like densitometry, have expanded its application to include semi-quantitative analysis. researchgate.net TLC can also be used in conjunction with other analytical methods, such as Raman spectroscopy, for the identification and quantification of separated carotenoids directly on the TLC plate. rsc.org

Spectroscopic Techniques for Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy is a fundamental technique for the identification and quantification of carotenoids. researchgate.net The characteristic long polyene chain of conjugated double bonds in carotenoids gives rise to strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their vibrant colors. creative-proteomics.com

The UV-Vis absorption spectrum of a carotenoid typically shows a three-peaked fine structure. The position of the absorption maxima (λmax) provides information about the length of the conjugated chromophore. nih.gov For instance, this compound, being a monocyclic carotenoid, would have its λmax influenced by its specific conjugated system. nih.gov

The spectrum is also sensitive to the solvent used (solvatochromism) and the presence of different isomers. rsc.orgnih.gov The appearance of a "cis-peak" in the ultraviolet region can indicate the presence of Z (cis) isomers. nih.govresearchgate.net While UV-Vis spectroscopy is powerful, the spectra of many carotenoids can be very similar, often necessitating the use of more powerful detection methods like mass spectrometry for unambiguous identification. shimadzu.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of organic molecules, including carotenoids like this compound. It provides in-depth information about the carbon-hydrogen framework and the stereochemistry of the molecule.

¹H-NMR and ¹³C-NMR are the primary NMR methods used. zu.edu.pk While specific NMR data for this compound is not extensively published, data for its parent compound, γ-carotene, is available and provides a basis for interpretation. ebi.ac.ukumd.edu For instance, the ¹³C-NMR spectrum of γ-carotene shows characteristic chemical shifts for the different carbon atoms in the molecule. lipidbank.jp The introduction of a hydroxyl group at the C1' position in this compound would cause predictable shifts in the signals of nearby carbon and proton atoms, which can be used for its identification.

Two-dimensional NMR techniques such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are employed to establish proton-proton connectivities within the molecule. zu.edu.pk The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of protons, which is crucial for elucidating the stereochemistry. zu.edu.pk

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and valuable tool for identifying the functional groups present in a molecule. researchgate.netwiley.com In the case of this compound, FTIR analysis would reveal characteristic absorption bands corresponding to its key structural features.

The presence of the hydroxyl (-OH) group is a defining feature of this compound. This would be observed as a broad absorption band in the region of 3300-3500 cm⁻¹. researchgate.netnih.gov The stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the polyene chain and the cyclohexene (B86901) ring would appear in the 2850-3000 cm⁻¹ region. nih.govresearchgate.net The conjugated carbon-carbon double bonds (C=C) of the polyene chain give rise to strong absorption bands in the 1550-1650 cm⁻¹ region. nih.govmdpi.com Additionally, the out-of-plane deformation of C-H bonds in the trans-disubstituted double bonds of the polyene chain results in a characteristic sharp peak around 965 cm⁻¹. researchgate.netmdpi.com

Table 1: Characteristic FTIR Absorption Bands for Functional Groups in this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching | 3300-3500 |

| C-H (in CH₂, CH₃) | Stretching | 2850-3000 |

| C=C (conjugated) | Stretching | 1550-1650 |

| C-H (trans C=C) | Out-of-plane bending | ~965 |

| C-O | Stretching | ~1100 |

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. tandfonline.com When coupled with a separation technique like liquid chromatography, it becomes a powerful tool for the analysis of complex mixtures. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) is the most widely used technique for the analysis of carotenoids. researchgate.netmdpi.com It allows for the separation of individual carotenoids from a mixture, followed by their detection and molecular weight determination by the mass spectrometer. This compound has a molecular weight of 554.9 g/mol . nih.gov

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are typically used for the separation. mdpi.commdpi.com Reversed-phase columns, such as C18 and C30, are commonly employed for carotenoid analysis. mdpi.comnih.gov The C30 column is particularly effective for separating isomeric carotenoids. nih.gov The mobile phase usually consists of a mixture of solvents like acetonitrile, methanol, and water. udl.cat

Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the most common ionization techniques used for carotenoids. researchgate.netnih.gov In APCI-MS, carotenoids are typically detected as protonated molecules [M+H]⁺. nih.govnih.gov ESI-MS can produce protonated molecules [M+H]⁺, molecular ions M⁺, and sodium adducts [M+Na]⁺, depending on the carotenoid's structure. nih.gov

Tandem Mass Spectrometry (MS/MS, QTOF, Orbitrap) for Fragmentation Pattern Analysis and Isomer Differentiation

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting the molecular ion and analyzing the resulting product ions. researchgate.netnih.gov This fragmentation pattern is unique to a specific molecule and can be used for its unambiguous identification and to differentiate it from its isomers. nih.govresearchgate.net

For γ-carotene, characteristic fragment ions are observed that can distinguish it from its isomers like α- and β-carotene. nih.gov In negative ion APCI-MS/MS, γ-carotene can be identified by the presence of ions that characterize both its acyclic end and its β-ionone ring. nih.govresearchgate.net The fragmentation of this compound would be expected to show similar patterns, with additional fragmentation related to the loss of the hydroxyl group (as water).

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap, provide highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments. mdpi.comresearchgate.net This high resolution is critical for differentiating between isomers and identifying unknown compounds. mdpi.comdntb.gov.ua

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₄₀H₅₈O | nih.govebi.ac.uk |

| Molecular Weight | 554.9 g/mol | nih.gov |

| Monoisotopic Mass | 554.44877 u | ebi.ac.uk |

| Common Adducts in LC-MS | [M+H]⁺, [M+Na]⁺ | nih.gov |

Development of Integrated Multi-Omics Approaches for Carotenoid Profiling

The study of carotenoids is increasingly moving towards integrated "multi-omics" approaches. karger.commdpi.com This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to gain a more comprehensive understanding of the biosynthesis, regulation, and function of carotenoids in biological systems. nih.govfrontiersin.orgnih.gov

Carotenoid profiling, or "carotenomics," is a key component of these multi-omics studies. karger.comfrontiersin.org By using advanced analytical techniques like LC-MS/MS, researchers can simultaneously identify and quantify a wide range of carotenoids, including this compound, in a given sample. This data can then be correlated with gene expression data (transcriptomics) and protein abundance data (proteomics) to identify the genes and enzymes involved in the biosynthesis of specific carotenoids.

These integrated approaches are powerful for elucidating complex biological pathways and understanding how they are regulated in response to different environmental or genetic factors. karger.commdpi.com For example, a multi-omics study could reveal how the expression of a particular gene is correlated with the accumulation of this compound in a specific organism.

Biotechnological Production Strategies and Metabolic Engineering of 1 Hydroxy Gamma Carotene

Microbial Fermentation for Industrial Production

Microbial fermentation serves as a cornerstone for the industrial biosynthesis of carotenoids, including 1'-hydroxy-gamma-carotene. This process leverages the natural metabolic capabilities of microorganisms, which can be optimized to enhance the production of desired compounds. The success of fermentation is highly dependent on both the selection of a suitable microbial strain and the fine-tuning of cultivation parameters to maximize yield and productivity. nih.govnutrimentumetcurae.com

Optimization of Culture Conditions for Enhanced Yields

The optimization of culture conditions is a critical step in maximizing the yield of this compound from microbial fermentation. Factors such as nutrient composition, pH, temperature, aeration, and light exposure can significantly influence both microbial growth and carotenoid biosynthesis. nih.govjmb.or.kr

Studies on various carotenoid-producing microorganisms have demonstrated the profound impact of these parameters. For instance, the choice of carbon and nitrogen sources is pivotal. Glucose has been identified as a preferred carbon source in some bacteria, while the carbon-to-nitrogen (C/N) ratio can dramatically affect carotenoid production. nih.govnih.gov In one study, a C/N ratio of 1:5 was found to be optimal for carotenoid yield in Deinococcus xibeiensis R13. nih.gov

Agitation and aeration are essential for ensuring adequate oxygen supply, which is often necessary for carotenoid biosynthesis, and for proper nutrient distribution within the fermentation medium. nih.govmdpi.com The stirring speed can significantly influence the production of pigments and antioxidant compounds. nih.gov Furthermore, the presence of certain metal ions, like Fe2+, has been shown to enhance carotenoid yield. nih.gov Light exposure can also be a critical factor, with extended periods of light (e.g., 400–3000 lux) being beneficial for carotenoid production in some species. nih.gov

The table below summarizes the optimized conditions for carotenoid production in various microorganisms, highlighting the diversity of optimal parameters across different strains.

| Microorganism | Parameter | Optimized Condition | Outcome | Reference |

| Deinococcus xibeiensis R13 | Temperature | 30 °C | 84% increase in carotenoid yield | nih.gov |

| pH | 7.0 | nih.gov | ||

| Carbon Source | Fructose | nih.gov | ||

| Nitrogen Source | Tryptone | nih.gov | ||

| C/N Ratio | 1:5 | nih.gov | ||

| Metal Ion | 10 µM Fe2+ | nih.gov | ||

| Kocuria sediminis AS04 | Temperature | 38 °C | Highest pigment yield (0.0016 mg/g) | mdpi.com |

| Agitation | 130 rpm | mdpi.com | ||

| pH | 6.0 | mdpi.com | ||

| Ankistrodesmus convolutus | Stirrer Rate | 100 rpm | Total carotenoid yield of 24.13 mg/g biomass | dergipark.org.tr |

| Light Intensity | 100 μE/m2s | dergipark.org.tr | ||

| Nitrogen (NaNO3) | 8.82 mM | dergipark.org.tr |

Screening of Novel Wild-Type Strains with High Productivity

The discovery of novel wild-type microbial strains with a natural propensity for high-level carotenoid production is a key strategy for improving the economic feasibility of industrial fermentation. jmb.or.krmdpi.com Screening programs often target environments that are likely to harbor such microorganisms, including those with unique ecological niches.

For example, a radiation-resistant strain, Deinococcus xibeiensis R13, isolated from an extreme environment in Xinjiang, China, was identified as an efficient producer of carotenoids. nih.gov Similarly, a wild strain of Rhodotorula mucilaginosa isolated from a high-altitude Patagonian lake demonstrated significant carotenoid production. jmb.or.kr The screening of a thraustochytrid strain collection led to the identification of strains with varying capacities for producing different carotenoids, including astaxanthin, canthaxanthin, and β-carotene. mdpi.com These findings underscore the vast, untapped potential of microbial diversity for discovering new and potent carotenoid producers.

Genetic and Metabolic Engineering of Host Organisms

Genetic and metabolic engineering offers powerful tools to enhance the production of this compound by introducing and optimizing biosynthetic pathways in well-characterized host organisms like Escherichia coli and various yeasts. ebi.ac.ukmdpi.com These strategies allow for the precise control of metabolic fluxes, leading to the accumulation of the desired product.

Heterologous Expression of this compound Biosynthesis Genes (e.g., in E. coli, Yeasts)

A common and effective strategy for producing this compound is the heterologous expression of the necessary biosynthetic genes in a non-carotenogenic host. E. coli is a frequently used host due to its well-understood genetics and rapid growth. ebi.ac.uknih.gov

The synthesis of this compound in a heterologous host typically involves the introduction of a set of genes that can convert a central metabolic precursor, such as farnesyl pyrophosphate (FPP), into the final product. mdpi.com For instance, the co-transformation of E. coli with plasmids containing carotenogenic genes from different bacterial species, such as Erwinia uredovora and Rhodobacter species, has been shown to produce a variety of hydroxy carotenoids, including this compound. ebi.ac.uk

Specifically, the production of this compound can be achieved by expressing a lycopene (B16060) cyclase (CrtY) and a carotenoid 1,2-hydratase (CruF). mdpi.com In one study, the simultaneous introduction of crtY and cruF from Nonlabens spongiae into a lycopene-accumulating E. coli strain resulted in the primary production of this compound. mdpi.com This demonstrates that the enzymes CrtY and CruF can act on lycopene and its derivatives to produce the desired monocyclic carotenoid. mdpi.com

The table below provides examples of heterologous expression systems for the production of this compound and related carotenoids.

| Host Organism | Expressed Genes | Precursor | Product | Reference |

| Escherichia coli | crtY and cruF from Nonlabens spongiae | Lycopene | This compound | mdpi.com |

| Escherichia coli | Carotenogenic genes from Erwinia uredovora and Rhodobacter species | Farnesyl pyrophosphate | This compound and other hydroxy carotenoids | ebi.ac.uk |

| Escherichia coli | al-2 from Neurospora crassa and other carotenogenic genes | Not specified | 4-keto-1'-HO-gamma-carotene and other derivatives | nih.gov |

Pathway Reconstruction and Redirection for Specific Product Accumulation

Beyond simply introducing the necessary genes, metabolic engineering focuses on reconstructing and redirecting metabolic pathways to maximize the flux towards this compound. This involves optimizing the expression levels of key enzymes and eliminating competing metabolic pathways. mdpi.commdpi.com

Pathway reconstruction often involves assembling genes from different organisms to create a novel and efficient biosynthetic route. mdpi.com For example, a hybrid pathway combining genes from Pantoea agglomerans and Pantoea ananatis in E. coli led to improved β-carotene production. mdpi.com A similar approach can be applied to enhance this compound synthesis.

A key aspect of pathway redirection is the management of precursor supply. The biosynthesis of carotenoids begins with precursors from central metabolism, such as isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP), which are synthesized via the MEP pathway in bacteria and plants. frontiersin.org Overexpressing genes in the upstream pathway, such as those in the MEP pathway, can increase the pool of precursors available for carotenoid synthesis. mdpi.com

Furthermore, blocking competing pathways is crucial for redirecting metabolic flux. mdpi.com For instance, in organisms that produce a variety of carotenoids, inactivating genes that lead to undesired byproducts can significantly increase the accumulation of the target compound. In the context of this compound, this could involve inactivating enzymes that further modify the γ-carotene backbone, such as those responsible for forming bicyclic carotenoids or introducing other functional groups. nih.gov For example, in Xanthophyllomyces dendrorhous, the competition between phytoene (B131915) desaturase and lycopene cyclase for lycopene determines the metabolic flux towards either bicyclic or monocyclic carotenoids. nih.gov Modulating the activity of these enzymes can therefore redirect the pathway towards the desired monocyclic product.

CRISPR/Cas9-Mediated Genome Editing for Pathway Optimization

The CRISPR/Cas9 system has emerged as a powerful and precise tool for genome editing, enabling targeted modifications to optimize metabolic pathways for carotenoid production. uni-hamburg.denih.gov This technology allows for the knockout of competing genes, the integration of new genes, and the fine-tuning of gene expression with high efficiency. acs.orgfrontiersin.org

In the context of this compound production, CRISPR/Cas9 can be used to:

Knock out competing pathways: By creating loss-of-function mutations in genes that divert precursors away from the this compound pathway, the metabolic flux can be channeled towards the desired product. For example, knocking out the lycopene ε-cyclase gene in Chlamydomonas reinhardtii successfully redirected the pathway towards β-carotene-derived carotenoids. nih.gov A similar strategy could be employed to enhance the production of γ-carotene-derived compounds.

Integrate biosynthetic genes: CRISPR/Cas9 can facilitate the stable integration of heterologous genes for this compound synthesis directly into the host genome. acs.org This approach can lead to more stable and predictable production compared to plasmid-based expression systems.

Regulate gene expression: The CRISPR/Cas9 system can be adapted to either upregulate or downregulate the expression of specific genes without making permanent changes to the DNA sequence (CRISPRi/CRISPRa). This allows for the fine-tuning of enzyme levels within the biosynthetic pathway to achieve an optimal balance for maximum product accumulation.

Recent studies have demonstrated the successful application of CRISPR/Cas9 for enhancing carotenoid production in various organisms. In tomato, multiplex genome editing of several genes in the carotenoid pathway led to a significant increase in lycopene content. frontiersin.org In the yeast Pichia pastoris, a CRISPR-based method was developed for multicopy integration of pathway genes, providing a tool for rapid pathway optimization. acs.org These examples highlight the immense potential of CRISPR/Cas9 technology to rationally engineer microbial cell factories for the high-level production of this compound.

Enzyme Engineering for Improved Catalytic Efficiency and Specificity

The biosynthesis of this compound relies on a series of enzymatic conversions. A crucial step is the hydroxylation of the precursor, gamma-carotene (B162403), at the 1'-position. This reaction is catalyzed by specific carotenoid hydroxylases. Enhancing the catalytic efficiency and specificity of these enzymes is a primary objective in metabolic engineering to maximize the yield of the desired product.

One of the key enzyme families involved in carotenoid hydroxylation is the carotenoid hydroxylase family. These enzymes are responsible for introducing hydroxyl groups onto the carotene backbone. For the synthesis of this compound, a hydroxylase with a specific affinity for the 1'-position of the ψ-end of gamma-carotene is required.

Research has focused on identifying and characterizing novel carotenoid hydroxylases from various organisms, including bacteria and algae, that exhibit desirable properties. For instance, the cruF gene from the cyanobacterium Synechococcus sp. strain PCC 7002 has been identified to encode a 1',2'-hydroxylase. ebi.ac.uk When this gene was expressed in a lycopene-producing strain of Escherichia coli, it demonstrated the ability to hydroxylate the 1'-position of the carotenoid backbone. ebi.ac.uk This discovery expands the toolkit of enzymes available for the metabolic engineering of carotenoid biosynthetic pathways. ebi.ac.uk

Furthermore, protein engineering techniques, such as site-directed mutagenesis and directed evolution, can be employed to modify the substrate specificity and catalytic activity of existing enzymes. By altering the amino acid sequence of a carotenoid hydroxylase, it is possible to enhance its preference for gamma-carotene and increase the conversion rate to this compound. For example, while not specific to this compound, the engineering of β-carotene hydroxylases has shown that the N-terminal region can be crucial for enzyme activity in heterologous hosts like E. coli. pnnl.gov

Another critical enzyme in some engineered pathways is the 1-hydroxy monocyclic carotenoid 3,4-dehydrogenase . A homolog of the crtD gene from a marine bacterium, P99-3, was found to have high activity in converting 1'-HO-gamma-carotene to 1'-HO-torulene. nih.gov This highlights the importance of understanding and potentially modifying subsequent enzymatic steps to ensure the accumulation of the desired this compound.

The table below summarizes key enzymes and their roles relevant to the production of this compound.

| Enzyme Name | Gene Name (example) | Source Organism (example) | Function in this compound Pathway |

| Gamma-carotene 1'-hydroxylase | cruF | Synechococcus sp. strain PCC 7002 | Catalyzes the hydroxylation of gamma-carotene at the 1'-position to form this compound. ebi.ac.uk |

| 1-Hydroxy monocyclic carotenoid 3,4-dehydrogenase | crtD | Marine bacterium P99-3 | Converts this compound to downstream products like 1'-HO-torulene. nih.gov |

Bioreactor Design and Scale-Up Considerations for Industrial Application

The successful laboratory-scale production of this compound through metabolic engineering must be followed by efficient scale-up to an industrial level. This transition requires careful consideration of bioreactor design and process optimization to maintain high productivity and economic viability.

Bioreactor Configuration:

The choice of bioreactor is critical for microbial carotenoid production. Stirred-tank bioreactors are commonly used due to their excellent mixing and mass transfer capabilities, which are essential for providing sufficient oxygen and nutrients to the microbial culture. researchgate.net The design should allow for precise control of key parameters such as temperature, pH, dissolved oxygen, and agitation speed. researchgate.net

Key Fermentation Parameters:

Optimizing fermentation conditions is paramount for maximizing the yield of this compound. These parameters are often interconnected and need to be carefully balanced.

Temperature and pH: The optimal temperature and pH for microbial growth and carotenoid production are species-specific. For instance, studies on Rhodotorula species have shown optimal carotenoid production at temperatures around 27.5°C and a pH of 6.7. semanticscholar.org

Aeration and Agitation: Adequate oxygen supply is crucial for the aerobic biosynthesis of carotenoids. The aeration rate, often measured in volumes of air per volume of liquid per minute (vvm), and agitation speed must be optimized to ensure sufficient dissolved oxygen levels without causing excessive shear stress on the cells. mdpi.com

Nutrient Supply: The composition of the growth medium, particularly the carbon-to-nitrogen (C/N) ratio, significantly influences carotenoid production. frontiersin.org A high C/N ratio often promotes the accumulation of carotenoids as it directs the metabolic flux towards secondary metabolite synthesis. frontiersin.org

Scale-Up Challenges and Strategies:

Scaling up from laboratory flasks to large-scale industrial bioreactors presents several challenges:

Maintaining Uniformity: Ensuring homogeneous mixing and consistent environmental conditions throughout a large bioreactor can be difficult. Gradients in pH, temperature, and nutrient concentration can negatively impact productivity.

Mass Transfer: The efficiency of oxygen transfer often decreases with increasing scale. This can become a limiting factor for aerobic fermentation processes.

Economic Viability: The cost of raw materials, energy consumption, and downstream processing are major considerations for industrial-scale production. The use of low-cost, readily available substrates is often explored to improve the economic feasibility of the process. mdpi.com

The table below outlines key considerations for the design and scale-up of bioreactors for carotenoid production.

| Parameter | Importance in Bioreactor Design and Scale-Up | Example Optimization |

| Bioreactor Type | Affects mixing, mass transfer, and shear stress. | Stirred-tank bioreactors are widely used for their efficient control over process parameters. researchgate.net |

| Temperature | Influences enzyme kinetics and microbial growth rate. | Optimized based on the specific microbial host, e.g., 27.5°C for some Rhodotorula strains. semanticscholar.org |

| pH | Affects enzyme activity and nutrient availability. | Maintained at an optimal level for the specific production strain, e.g., pH 6.7. semanticscholar.org |

| Agitation | Ensures homogeneity and enhances mass transfer. | Balanced to provide adequate mixing without causing excessive cell damage. |

| Aeration (vvm) | Provides necessary oxygen for aerobic biosynthesis. | Set to maintain sufficient dissolved oxygen levels, e.g., 1.0 vvm. mdpi.com |

| C/N Ratio | Directs metabolic flux towards carotenoid synthesis. | A high C/N ratio is often favorable for carotenoid accumulation. frontiersin.org |

Evolutionary Dynamics and Phylogenetic Relationships of 1 Hydroxy Gamma Carotene Biosynthetic Enzymes

Comparative Genomics of Carotenoid Biosynthesis Gene Clusters

The genes encoding the enzymes for carotenoid biosynthesis are frequently organized into clusters, often referred to as crt gene clusters. The arrangement and composition of these clusters provide significant insights into the evolutionary pathways leading to the production of specific carotenoids, including 1'-hydroxy-gamma-carotene.

In organisms that produce myxol (B1255019), a derivative of this compound, the gene cluster typically contains the necessary enzymes for the complete pathway, starting from early precursors. A notable example is the myxol biosynthetic gene cluster found in the marine flavobacterium Nonlabens spongiae. researchgate.netmdpi.com Analysis of its genome has revealed a well-organized cluster containing genes for phytoene (B131915) synthase (CrtB), phytoene desaturase (CrtI), lycopene (B16060) cyclase (CrtY), and the crucial enzyme for the formation of the 1'-hydroxy group, carotenoid 1',2'-hydratase (CruF). mdpi.com This cluster also includes genes for subsequent modifications, such as carotenoid 3,4-desaturase (CrtD), which acts on this compound, and carotene hydroxylase (CrtZ). mdpi.com

The co-localization of these genes facilitates their coordinated regulation and potential for transfer as a single functional unit between organisms. Comparative analysis shows that while the core enzymes for the early steps of carotenoid synthesis (like CrtE, CrtB, and CrtI) are widely distributed, the genes for the terminal modification steps, such as CruF, exhibit a more sporadic distribution, reflecting specialized evolutionary paths. asm.orgwikipedia.org

In cyanobacteria, such as Synechococcus sp. PCC 7002, the genes for the biosynthesis of myxoxanthophyll (a glycoside of myxol) are also present. asm.orgnih.gov Here, CruF is identified as the C-1'-hydroxylase. Its presence is tightly correlated with that of CruG, a glycosyltransferase that attaches a sugar moiety to the myxol backbone. asm.orgnih.gov This contrasts with organisms that use an alternative enzyme, hydroxyneurosporene synthase (CrtC), to hydroxylate the C-1' position of carotenoids; genomes containing CruF typically lack CrtC, and vice versa, indicating two distinct evolutionary solutions to achieve 1'-hydroxylation. asm.org

The structural organization of these gene clusters varies. In many bacteria, the genes are arranged in a contiguous operon-like structure. researchgate.netmdpi.com For instance, in Nonlabens spongiae, the genes CrtI, CrtB, CrtZ, CrtD, CruF, and CrtY are found together, suggesting co-regulation. researchgate.netmdpi.com In contrast, in cyanobacteria, the carotenogenic genes are often dispersed throughout the chromosome rather than being in a single linear cluster. researchgate.net This dispersal may suggest a different regulatory mechanism and a more complex evolutionary history involving gene rearrangements.

Table 1: Comparative Analysis of Gene Clusters for this compound and Myxol Biosynthesis

| Gene | Enzyme Function | Nonlabens spongiae (Flavobacteria) | Synechococcus sp. PCC 7002 (Cyanobacteria) | Chlorobium tepidum (Green Sulfur Bacteria) |

| CrtB | Phytoene synthase | Present in cluster | Present (dispersed) | Present (dispersed) |

| CrtI | Phytoene desaturase | Present in cluster | Present (dispersed) | Present (dispersed) |

| CrtY | Lycopene cyclase | Present in cluster | Present (dispersed, CruA) | Present (dispersed) |

| CruF | Carotenoid 1',2'-hydratase | Present in cluster | Present (dispersed) | Absent |

| CrtC | Carotenoid 1',2'-hydratase (alternative) | Absent | Absent | Present (dispersed) |

| CrtD | Carotenoid 3,4-desaturase | Present in cluster | Present (dispersed) | Absent |

| CruG | Carotenoid 2'-O-glycosyltransferase | Absent | Present (dispersed) | Absent |

Horizontal Gene Transfer Events and Pathway Evolution

Horizontal gene transfer (HGT) is a major driving force in microbial evolution, allowing for the rapid acquisition of new metabolic capabilities, including complex biosynthetic pathways. asm.orgnih.gov The evolution of the pathway leading to this compound is marked by significant HGT events. Phylogenetic analyses of carotenoid biosynthesis genes frequently show evolutionary histories that are inconsistent with the organismal phylogeny, indicating that these genes have been transferred across different bacterial phyla. wikipedia.orgnih.gov

The distribution of the cruF gene, essential for this compound synthesis in many bacteria, is a prime example. Homologs of cruF are found in various cyanobacteria and other bacteria like Flavobacterium, but are notably absent in organisms that possess the non-homologous crtC gene for the same function. asm.org This suggests that cruF and its associated pathway for myxol synthesis may have been assembled and disseminated through HGT. asm.orgasm.org For example, the carotenoid biosynthetic gene cluster in the purple bacterium Rubrivivax gelatinosus appears to have acquired its terminal ketolase (CrtA) from Bacteroidetes, where it originally functioned as a hydroxylase. asm.org This highlights how HGT can introduce a gene that, with subsequent adaptation, can evolve a new function within the recipient's metabolic network. asm.orgdntb.gov.ua

The chimeric nature of carotenoid pathways in some lineages further supports the role of HGT. Green sulfur bacteria (GSB), for instance, utilize enzymes for the early steps of their carotenoid pathway (phytoene to γ-carotene) that are similar to those in cyanobacteria. asm.orgasm.org However, the enzymes responsible for the later modification steps, such as the CrtC-mediated hydroxylation, show greater similarity to those in other bacterial groups. asm.orgasm.org This mosaic pattern suggests that the pathway was assembled through the acquisition of genes from different sources over evolutionary time.

The transfer of entire gene clusters is an efficient mechanism for acquiring a complete metabolic pathway. mdpi.com The tight organization of myxol biosynthesis genes in bacteria like Nonlabens spongiae makes such a cluster a prime candidate for a mobile genetic unit, facilitating the spread of the ability to produce this compound and its derivatives among marine bacteria. researchgate.netmdpi.com This process of repeated HGT events has likely led to the parallel evolution of similar carotenoid biosynthesis capabilities in distantly related microbial lineages. nih.gov

Adaptive Significance of 1'-Hydroxylation in Specific Lineages

The synthesis and accumulation of this compound and its downstream products, such as myxol and myxoxanthophyll, confer specific adaptive advantages to the organisms that produce them. These compounds are not typically involved in the primary reactions of photosynthesis but play crucial roles in photoprotection, membrane stabilization, and antioxidant defense. mdpi.comnih.gov

One of the primary functions of these hydroxylated monocyclic carotenoids is their potent antioxidant activity. Monocyclic carotenoids like myxol and saproxanthin have been shown to exhibit greater antioxidative effects than common dicyclic carotenoids such as β-carotene and zeaxanthin. nih.gov This enhanced ability to quench reactive oxygen species (ROS) is vital for organisms living in environments with high oxidative stress, such as marine surface waters exposed to intense solar radiation. nih.govresearchgate.net The production of these specialized carotenoids is an example of metabolic adaptation to protect cellular components from oxidative damage. ebi.ac.uk